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Compound of Interest

2-(4-Ethoxy-2,3-
Compound Name: _ ) ]
difluorophenyl)acetic acid

Cat. No.: B1393361

An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Selective Allosteric
Inhibitor of Wip1 Phosphatase

Introduction

This technical guide provides a comprehensive overview of GSK2830371, a potent and
selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wipl), also known as
PPMA1D. It is important to note that while the initial query referenced CAS 1017779-62-2, the
substantial body of scientific literature and detailed experimental data are associated with
GSK2830371, which has the CAS number 1404456-53-6. This guide is intended for
researchers, scientists, and drug development professionals interested in the chemical
properties, mechanism of action, and therapeutic potential of GSK2830371. Another
compound, I-BET762 (Molibresib), a BET bromodomain inhibitor, also frequently appeared in
related searches and should not be confused with GSK2830371.

GSK2830371 has emerged as a significant research tool for investigating the DNA damage
response (DDR) and the p53 signaling pathway. Wipl is a serine/threonine phosphatase that
acts as a negative regulator of the p53 tumor suppressor protein.[1][2] By inhibiting Wip1,
GSK2830371 can restore and enhance p53 activity, making it a promising candidate for cancer
therapy, particularly in tumors with wild-type p53.[1][3]

Chemical and Physical Properties

GSK2830371 is an orally bioavailable small molecule. Its key chemical and physical properties
are summarized in the table below.
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Property Value Source(s)

(S)-5-((5-Chloro-2-
methylpyridin-3-
ylamino)methyl)-N-(3-

IUPAC Name cyclopentyl-1-
(cyclopropylamino)-1-
oxopropan-2-yl)thiophene-2-
carboxamide

CAS Number 1404456-53-6

Molecular Formula C23H29CIN4O2S

Molecular Weight 461.02 g/mol

Purity >98% (HPLC)

- Soluble to 100 mM in DMSO
Solubility )
and to 50 mM in ethanol

Storage Store at -20°C

Mechanism of Action

GSK2830371 is a highly selective, allosteric inhibitor of Wipl phosphatase with an I1Cso of 6
nM.[4][5] It exhibits selectivity for Wipl over at least 21 other phosphatases. The allosteric
inhibition mechanism of GSK2830371 is a key feature, as it does not compete with the
substrate at the catalytic site. Instead, it binds to a unique "flap" subdomain near the Wip1l
catalytic site.[3] This flap region is structurally divergent from other members of the protein
phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1.[3]

The binding of GSK2830371 to this allosteric site induces a conformational change in Wip1,
locking the enzyme in an inactive state.[6] This inhibition of Wip1l phosphatase activity leads to
an increase in the phosphorylation of its downstream substrates. Key substrates of Wip1l
include critical components of the DNA damage response pathway, such as p53, Chk2, H2AX,
and ATM.[5]
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The inhibition of Wipl by GSK2830371 has a significant impact on the p53 signaling pathway.
Wip1 normally dephosphorylates p53 at Serl5, which is a crucial step in p53 activation.[7] By
preventing this dephosphorylation, GSK2830371 maintains p53 in its active, phosphorylated
state, leading to the transactivation of its downstream target genes, such as p21, which is
involved in cell cycle arrest.[2][4] This sustained activation of the p53 pathway can lead to cell
cycle arrest, senescence, and apoptosis in cancer cells.[1][2]
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Figure 1: Simplified signaling pathway of GSK2830371 action.

Experimental Protocols
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In Vitro Wipl Phosphatase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of
GSK2830371 on Wipl phosphatase.

Materials:

Recombinant human Wipl enzyme

Fluorescein diphosphate (FDP) substrate

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgClz, 0.8 mM CHAPS, 0.05 mg/ml BSA

GSK2830371 stock solution in DMSO

DMSO (for control)

Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

Procedure:

Prepare serial dilutions of GSK2830371 in DMSO.

e In a microplate, add the GSK2830371 dilutions or DMSO (for control) to the assay buffer.
e Add 50 uM FDP substrate to each well and mix.

« Initiate the reaction by adding 10 nM Wip1 enzyme to each well.

 Incubate at room temperature for a specified time (e.g., 30 minutes).

e Measure the fluorescent signal on a microplate reader.

e Calculate the percent inhibition and determine the ICso value.[5]

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of GSK2830371 on
cancer cell lines.
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Materials:

Cancer cell line of interest (e.g., MCF7, a breast cancer cell line with PPM1D amplification)

Complete cell culture medium

GSK2830371 stock solution in DMSO

Cell viability reagent (e.g., CCK-8)

96-well cell culture plates

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

o Treat the cells with various concentrations of GSK2830371 (and a DMSO control) for a
specified duration (e.g., 72 hours).

» Add the cell viability reagent to each well and incubate according to the manufacturer's
instructions.

» Measure the absorbance or fluorescence to determine cell viability.

o Calculate the half-maximal growth inhibitory concentration (Glso).[4]
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Figure 2: Workflow for a cell-based proliferation assay.

In Vivo Studies and Pharmacokinetics

GSK2830371 is orally bioavailable and has been evaluated in in vivo models. In xenograft
models using human lymphoma cell lines (e.g., DOHH2), oral administration of GSK2830371
has been shown to inhibit tumor growth.[5] Pharmacodynamic studies in these models have
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demonstrated increased phosphorylation of Chk2 (T68) and p53 (S15) in tumor tissues,
confirming target engagement in vivo.[5]

However, it has been noted that GSK2830371 has a short half-life in mice, suggesting that
sustained inhibition of Wip1l may be necessary for maximal anti-tumor effect.[4][6] This has led
to dosing schedules of twice or three times daily in some preclinical studies.[4] Efforts to
overcome the pharmacokinetic limitations of GSK2830371 are ongoing in the field.[6]

Therapeutic Potential and Combination Strategies

The primary therapeutic potential of GSK2830371 lies in its ability to reactivate the p53 tumor
suppressor pathway. This makes it a particularly attractive candidate for the treatment of
cancers that retain wild-type p53 but have amplification or overexpression of PPM1D, the gene
encoding Wip1.[1][3]

Furthermore, GSK2830371 has shown synergistic effects when used in combination with other
anti-cancer agents. For instance, it potentiates the effects of MDM2 inhibitors (e.g., Nutlin-3,
RG7388, HDM201).[1][7][8] MDMZ2 is another negative regulator of p53, and the dual inhibition
of both Wip1 and MDM2 leads to a more robust and sustained activation of p53, resulting in
enhanced cancer cell death.[2][7] Combination with genotoxic agents like doxorubicin has also
been shown to potentiate cell death.[1][2]

Conclusion

GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wipl
phosphatase. Its ability to reactivate the p53 pathway by preventing the dephosphorylation of
key DNA damage response proteins makes it a valuable tool for cancer research and a
promising therapeutic agent, especially in combination with other targeted therapies. Further
research is warranted to optimize its pharmacokinetic properties and fully elucidate its clinical
potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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